5-Benzyloxy Rosiglitazone-d4 is a stable isotope-labeled compound, specifically a deuterated derivative of 5-Benzyloxy Rosiglitazone. This compound is classified under the thiazolidinedione class of drugs, primarily used in the treatment of type 2 diabetes mellitus. The deuterium labeling enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. Its molecular formula is with a molecular weight of 467.57 g/mol .
The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves several key steps:
These reactions are optimized for yield and purity, often employing specific reagents and conditions to ensure the incorporation of deuterium atoms. For industrial production, a linear synthesis route is preferred, which avoids the use of column chromatography in final steps, making it more efficient and environmentally friendly by using water as a solvent .
The molecular structure of 5-Benzyloxy Rosiglitazone-d4 features a thiazolidinedione core, characterized by:
The structural representation can be summarized as follows:
5-Benzyloxy Rosiglitazone-d4 can undergo various chemical reactions:
The choice of reagents and specific conditions greatly influences the reaction outcomes and product yields .
5-Benzyloxy Rosiglitazone-d4 functions similarly to its parent compound, Rosiglitazone, by acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism. Upon activation:
The physical and chemical properties of 5-Benzyloxy Rosiglitazone-d4 include:
These properties make it suitable for various analytical applications, ensuring reliable data quality .
5-Benzyloxy Rosiglitazone-d4 has several significant applications across different fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4